1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene
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Overview
Description
1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene is an organic compound characterized by the presence of a chloromethyl group and a trifluoromethyl-substituted phenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene typically involves the reaction of 2-(3-(trifluoromethyl)phenoxy)benzyl chloride with a suitable chlorinating agent. Common reagents used in this process include thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation: The compound can undergo oxidation reactions to form aldehydes or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction of the compound can yield the corresponding benzyl alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products: The major products formed from these reactions include substituted benzyl derivatives, aldehydes, carboxylic acids, and benzyl alcohols.
Scientific Research Applications
1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound finds applications in the production of agrochemicals, materials science, and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects.
Comparison with Similar Compounds
- 1-(Chloromethyl)-2-[4-(trifluoromethyl)phenoxy]benzene
- 1-(Chloromethyl)-2-[3-(difluoromethyl)phenoxy]benzene
- 1-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]benzene
Comparison: 1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene is unique due to the specific positioning of the trifluoromethyl group on the phenoxy ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physicochemical properties, such as solubility, stability, and reactivity, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
1-(chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O/c15-9-10-4-1-2-7-13(10)19-12-6-3-5-11(8-12)14(16,17)18/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBWTKIBCCMIBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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